7,8-Dimethoxy-1H-2,3-benzodiazepine
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Overview
Description
7,8-Dimethoxy-1H-2,3-benzodiazepine is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-1H-2,3-benzodiazepine typically involves the alkylation of 1-aryl-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepine-4-thiones with methyl esters of chloroacetic or 2-bromopropionic acids in methanol in the presence of alkali . Another method involves the Eschenmoser reaction, which forms β-enaminocarbonyl derivatives from C-(2-oxoalkyl)-substituted thioamides and thiolactams .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow synthesis, which allows for efficient and scalable production. This method involves the use of aminobenzophenones as starting materials, followed by a series of reactions including acylation and intramolecular cyclization .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-1H-2,3-benzodiazepine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkyl halides.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
7,8-Dimethoxy-1H-2,3-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its anxiolytic and nootropic properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-1H-2,3-benzodiazepine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system . Additionally, it may act as an inhibitor of the enzyme CYP3A4, affecting the metabolism of other drugs .
Comparison with Similar Compounds
Tofisopam: A 2,3-benzodiazepine with anxiolytic properties but lacking sedative effects.
GYKI 51189: An analogue of tofisopam with a unique pharmacological profile.
Uniqueness: 7,8-Dimethoxy-1H-2,3-benzodiazepine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike other benzodiazepines, it may not exhibit typical sedative or muscle relaxant effects, making it a potential candidate for therapeutic applications where such side effects are undesirable .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7,8-dimethoxy-1H-2,3-benzodiazepine |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-5-8-3-4-12-13-7-9(8)6-11(10)15-2/h3-6H,7H2,1-2H3 |
InChI Key |
ZWCNTMVBAMWEAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN=NCC2=C1)OC |
Origin of Product |
United States |
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